Product packaging for DBCO-PEG4-PFP ester(Cat. No.:)

DBCO-PEG4-PFP ester

Cat. No.: B8104244
M. Wt: 718.7 g/mol
InChI Key: MNKQVEFOUCBMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Introduction to Click Chemistry in Targeted Protein Degradation

Targeted protein degradation via PROTACs relies on bifunctional molecules that recruit E3 ubiquitin ligases to mark specific proteins for proteasomal destruction. Click chemistry, particularly SPAAC, has become indispensable for constructing these molecules due to its high selectivity and biocompatibility. DBCO-PEG4-PFP ester, with its dibenzocyclooctyne (DBCO) group and pentafluorophenyl (PFP) ester, enables sequential conjugation of PROTAC components under physiological conditions, avoiding cytotoxic catalysts.

Evolution of Bioorthogonal Reactions in Chemical Biology

The quest for reactions compatible with living systems began with the Staudinger ligation, which coupled azides and triarylphosphines. However, its susceptibility to hydrolysis and slow kinetics limited in vivo applications. The 2022 Nobel Prize in Chemistry highlighted breakthroughs in click and bioorthogonal chemistry, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, SPAAC. Unlike CuAAC, SPAAC employs strained cyclooctynes like DBCO, which react rapidly with azides without toxic metals, making it ideal for biological systems.

A key milestone was the development of DBCO derivatives, such as this compound, which combine water-soluble polyethylene glycol (PEG) spacers with amine-reactive PFP esters. This dual functionality allows site-specific conjugation of azide-bearing ligands to amine-rich E3 ligase binders, ensuring precise PROTAC assembly. For example, studies using GFP fusion proteins demonstrated near-quantitative conjugation yields (>95%) when this compound was coupled to azide-modified polymers, underscoring its reliability.

Comparative Analysis of Bioorthogonal Reactions
Reaction Type Rate Constant (M⁻¹s⁻¹) Catalyst Required Biocompatibility
Staudinger Ligation 0.001–0.01 No Moderate
CuAAC 0.1–1 Yes Low
SPAAC (DBCO-based) 1–10 No High

Role of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in PROTAC Design

SPAAC’s utility in PROTAC synthesis stems from its rapid kinetics and orthogonality to biological functionalities. This compound excels in this context due to its:

  • Dual Reactivity : The PFP ester reacts with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds, while the DBCO group undergoes SPAAC with azide-functionalized molecules.
  • PEG Spacer : The tetraethylene glycol (PEG4) linker enhances solubility, reduces steric hindrance, and improves pharmacokinetics by extending circulation half-life.
Case Study: PROTAC Assembly Using this compound
  • Ligand Functionalization : An E3 ligase binder (e.g., thalidomide derivative) is modified with an azide group via solid-phase synthesis.
  • Linker Conjugation : this compound reacts with the amine terminus of a peptide-based linker, installing the DBCO group.
  • Targeting Moiety Attachment : The DBCO-modified linker undergoes SPAAC with an azide-bearing protein-targeting ligand (e.g., kinase inhibitor), forming the final PROTAC.

This modular approach was validated in a study conjugating exendin-4 (a diabetes drug) to zwitterionic polymers via this compound. The resulting conjugate exhibited an 18-fold increase in therapeutic duration compared to the native peptide, highlighting the reagent’s potential for enhancing drug efficacy.

Structural and Functional Properties of this compound
Property Value Impact on PROTAC Design
Molecular Weight 649.68 g/mol Ensures optimal tissue penetration
Solubility DMSO, DMF, aqueous buffers Compatible with biological assays
Reaction Efficiency >95% conversion in 10 min Reduces purification steps
Stability Stable at -20°C (desiccated) Facilitates long-term storage

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H35F5N2O8 B8104244 DBCO-PEG4-PFP ester

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35F5N2O8/c37-31-32(38)34(40)36(35(41)33(31)39)51-30(46)13-15-47-17-19-49-21-22-50-20-18-48-16-14-42-28(44)11-12-29(45)43-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)43/h1-8H,11-23H2,(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKQVEFOUCBMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35F5N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-PFP ester involves multiple steps, starting with the preparation of the pentafluorophenyl group and the azatricyclohexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl group. These groups are then linked through a series of reactions involving ethoxy and propanoate intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Copper-Free Click Chemistry

The DBCO moiety facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for rapid and selective conjugation with azide-containing biomolecules without the need for copper catalysts. This feature is particularly advantageous in biological systems where copper may be toxic .

Amine Reactivity

The PFP ester group exhibits high reactivity towards primary and secondary amines, enabling efficient labeling or modification of amine-containing biomolecules such as proteins and peptides. The reaction typically occurs under mild conditions, making it suitable for sensitive biological applications .

Hydrolysis Stability

PFP esters are relatively stable compared to other reactive esters like NHS esters, which makes them less susceptible to hydrolysis under physiological conditions. This stability is beneficial for maintaining the integrity of bioconjugates during storage and application .

  • Applications in Biochemical Research

This compound has numerous applications in scientific research:

  • Bioconjugation : Used for site-specific labeling of proteins and nucleic acids.

  • Drug Development : Facilitates the synthesis of PROTACs for targeted protein degradation.

  • Nanotechnology : Employed in creating nanocarriers for drug delivery systems.

These applications highlight the versatility and importance of this compound in modern biochemical research .

This compound represents a significant advancement in bioconjugation chemistry, offering unique properties that facilitate efficient and selective reactions with biomolecules. Its dual functionality—enabling both copper-free click chemistry and amine reactivity—makes it an invaluable tool in drug development and molecular biology.

PropertyValue
Molecular FormulaC36H35F5N2O8
Molecular Weight718.66 g/mol
CAS Number2304558-23-2
AppearanceLight yellow oil
SolubilityDCM, DMF, THF, DMSO
Purity>95%

The continued exploration of this compound will likely yield further insights into its potential applications across various fields within biochemistry and pharmaceutical sciences.

Scientific Research Applications

Applications in PROTAC Development

PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins associated with various diseases, including cancer. DBCO-PEG4-PFP ester plays a crucial role in the synthesis of these molecules by linking two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest.

Case Study: PROTACs Targeting Oncogenic Proteins

Recent studies have demonstrated the efficacy of DBCO-PEG4-PFP in developing PROTACs that target oncogenic proteins such as BRD4 and BCL2. These studies highlight:

  • Mechanism : The DBCO linkage allows for efficient targeting and degradation of these proteins, leading to reduced tumor growth in preclinical models.
  • Outcome : Enhanced selectivity and reduced off-target effects compared to traditional small molecule inhibitors .

Bioorthogonal Chemistry Applications

This compound is widely used in bioorthogonal click chemistry, which allows for the selective labeling and modification of biomolecules without interfering with natural biological processes.

Applications:

  • Site-Specific Labeling : Used to attach fluorescent dyes or therapeutic agents to azide-functionalized biomolecules, facilitating precise tracking of cellular processes .
  • Drug Delivery Systems : Enhances specificity by linking therapeutic agents to targeting moieties, improving the efficacy and safety profiles of drug candidates .

Material Science Applications

In material science, this compound is employed for surface modifications and polymer chemistry.

Applications:

  • Surface Functionalization : The compound can modify nanoparticles or substrates, improving their solubility and biocompatibility while allowing further functionalization with azide-containing compounds.
  • Custom Polymer Development : Incorporated into polymers to create materials with tailored properties for specific applications .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
PROTAC DevelopmentTargeting oncogenic proteinsSelective degradation, reduced off-target effects
Bioorthogonal ChemistrySite-specific labelingPrecise tracking of biomolecular interactions
Drug DeliveryLinking therapeutic agentsEnhanced specificity, improved safety
Material ScienceSurface modificationImproved solubility and biocompatibility
Polymer ChemistryCustom material developmentTailored properties for specific applications

Mechanism of Action

The mechanism of action of DBCO-PEG4-PFP ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Research Findings and Trends

  • Hydrolysis Resistance : PFP and TFP esters show 10–100× slower hydrolysis rates than NHS esters in pH 7.4 buffer, as demonstrated in stability assays .
  • PEG Optimization : Studies indicate PEG4 provides optimal solubility without excessive steric bulk, achieving >90% conjugation efficiency in antibody labeling .
  • Emerging Alternatives : Sulfonated DBCO derivatives (e.g., Sulfo DBCO-PEG4-TFP ester) are gaining traction for enhanced water solubility in vivo applications .

Biological Activity

DBCO-PEG4-PFP ester is a PEG-based PROTAC (Proteolysis Targeting Chimeras) linker that has gained attention in drug development due to its unique properties and applications in bioconjugation. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure:
this compound consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain and a pentafluorophenyl (PFP) ester. The DBCO component allows for bioorthogonal reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), which facilitates the selective conjugation of biomolecules without interfering with biological systems .

Mechanism:
The PFP ester reacts with primary amines to form stable amide bonds, while the DBCO moiety selectively reacts with azides to form stable triazole linkages. This dual reactivity enables the creation of complex bioconjugates, which are crucial for targeted drug delivery and therapeutic applications .

Applications in Research

This compound is primarily utilized in the synthesis of PROTACs, which are innovative tools for targeted protein degradation. The ability to link small molecules to proteins or antibodies enhances the specificity and efficacy of therapeutic agents.

Key Applications:

  • Targeted Therapy Development: Used in designing drugs that can selectively degrade specific proteins implicated in diseases like cancer .
  • Bioconjugation: Facilitates the attachment of drugs or imaging agents to proteins, enhancing their therapeutic potential and diagnostic capabilities .

Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Antibody Modification:
    A study demonstrated the successful site-specific modification of antibodies using this compound. This modification improved the targeting efficiency of therapeutic antibodies against cancer cells .
  • Cell Uptake Studies:
    Research indicated that bioconjugates formed using this compound exhibited enhanced cellular uptake compared to traditional conjugation methods. This was attributed to the improved solubility and flexibility provided by the PEG spacer .
  • Therapeutic Efficacy:
    In preclinical models, PROTACs synthesized with this compound showed significant efficacy in degrading target proteins associated with tumor growth, highlighting its potential as a therapeutic agent .

Data Tables

The following table summarizes key properties and findings related to this compound:

PropertyValue
Molecular Weight714.70 g/mol
SolubilitySoluble in DMSO, DMF
Purity>95%
ReactivityBioorthogonal (SPAAC)
ApplicationsPROTAC synthesis, bioconjugation

Case Studies

Case Study 1: PROTAC Development
In a notable study published in EBioMedicine, researchers synthesized multiple PROTACs using this compound as a linker. The resulting compounds effectively targeted and degraded specific oncogenic proteins, demonstrating significant antitumor activity in vitro and in vivo .

Case Study 2: Antibody Drug Conjugates
Another study focused on developing antibody-drug conjugates (ADCs) utilizing this compound for precise drug delivery. The ADCs showed improved pharmacokinetics and reduced off-target effects compared to conventional ADCs, underscoring the advantages of using PEG-based linkers in therapeutic applications .

Q & A

Q. How do structural modifications of the PEG4 spacer impact the pharmacokinetics of this compound conjugates?

  • Methodological Answer : Compare PEG4 with shorter (PEG2) or longer (PEG8) spacers in vivo using radiolabeled conjugates tracked via PET imaging. Correlate spacer length with blood circulation half-life and tissue penetration using compartmental modeling .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound conjugation experiments?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit conjugation efficiency vs. reagent concentration. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple conditions. For small datasets, employ Bayesian inference to estimate uncertainty .

Q. How can researchers contextualize contradictory results between this compound conjugation efficiency assays?

  • Methodological Answer : Create an evidence-argumentation framework (e.g., linking SDS-PAGE data with MALDI-TOF results) to resolve conflicts. Use sensitivity analysis to identify variables (e.g., buffer pH, temperature) most likely to explain discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.